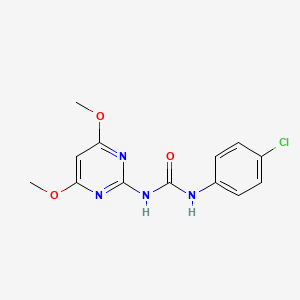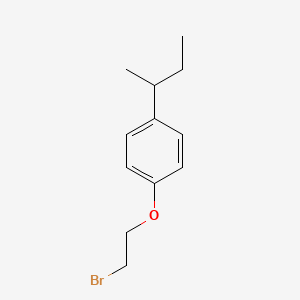
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom attached to an ethoxy group, which is further connected to a benzene ring substituted with a butan-2-yl group. The molecular formula of this compound is C12H17BrO.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The initial step involves the bromination of ethylene glycol to form 2-bromoethanol.
Etherification: The 2-bromoethanol is then reacted with 4-(butan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
The reaction conditions typically involve:
Temperature: The reactions are usually carried out at elevated temperatures ranging from 60°C to 100°C.
Solvent: Common solvents used include dimethylformamide or tetrahydrofuran.
Catalysts: Potassium carbonate or sodium hydroxide can be used as catalysts to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water at temperatures ranging from 50°C to 80°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include 1-(2-hydroxyethoxy)-4-(butan-2-yl)benzene, 1-(2-aminoethoxy)-4-(butan-2-yl)benzene, and 1-(2-mercaptoethoxy)-4-(butan-2-yl)benzene.
Oxidation: Products include 1-(2-bromoethoxy)-4-(butan-2-yl)benzaldehyde and 1-(2-bromoethoxy)-4-(butan-2-yl)acetophenone.
Reduction: The major product is 1-(2-ethoxy)-4-(butan-2-yl)benzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-(2-Bromoethoxy)-4-(butan-2-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The ethoxy and butan-2-yl groups can influence the compound’s binding affinity and specificity towards its targets. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethoxy)-4-(butan-2-yl)benzene can be compared with similar compounds such as:
1-(2-Chloroethoxy)-4-(butan-2-yl)benzene: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties.
1-(2-Bromoethoxy)-4-(methyl)benzene: Similar structure but with a methyl group instead of butan-2-yl. It has different steric and electronic effects.
1-(2-Bromoethoxy)-4-(tert-butyl)benzene: Similar structure but with a tert-butyl group instead of butan-2-yl. It shows different stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
144331-40-8 |
|---|---|
Molekularformel |
C12H17BrO |
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
1-(2-bromoethoxy)-4-butan-2-ylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-3-10(2)11-4-6-12(7-5-11)14-9-8-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
LPHJLEIMYYTTDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


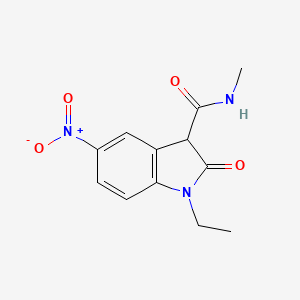
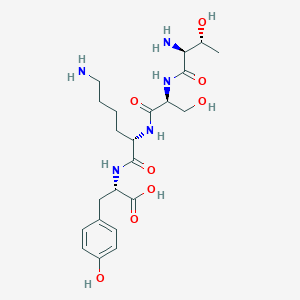

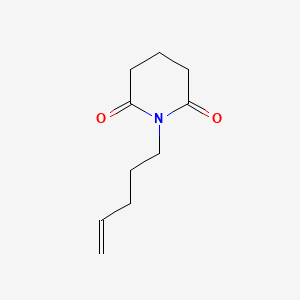

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
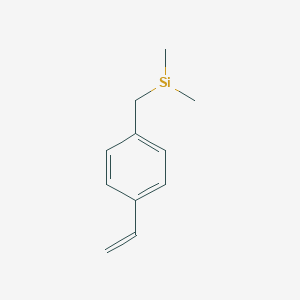
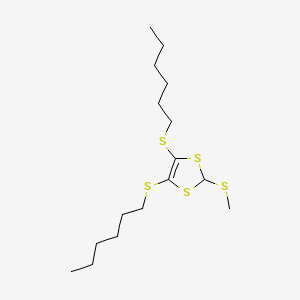
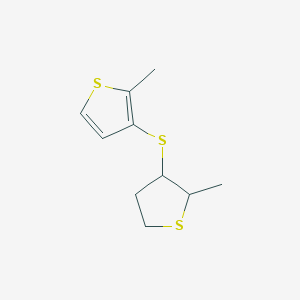
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
